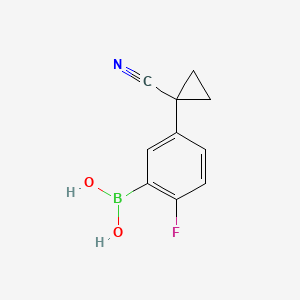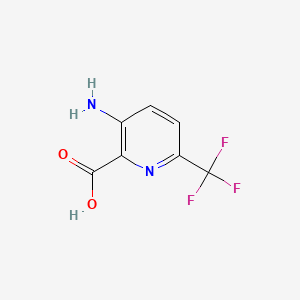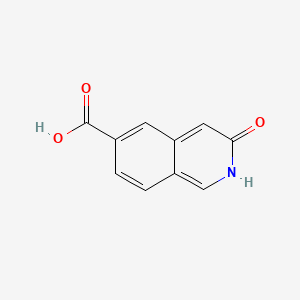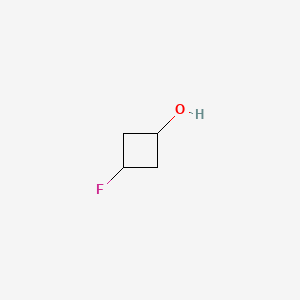
trans-3-Fluorocyclobutanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-3-Fluorocyclobutanol: is an organic compound with the molecular formula C4H7FO . It is a fluorinated cyclobutanol derivative, characterized by the presence of a fluorine atom at the third position of the cyclobutane ring in the trans configuration.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluorocyclobutanol typically involves the fluorination of cyclobutanol derivatives. One common method includes the reaction of cyclobutanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced fluorination techniques can enhance the efficiency and scalability of the production process. The reaction conditions are optimized to achieve high purity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions: trans-3-Fluorocyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products:
Oxidation: Formation of cyclobutanone or cyclobutanal derivatives.
Reduction: Formation of cyclobutane derivatives with different functional groups.
Substitution: Formation of substituted cyclobutane derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: trans-3-Fluorocyclobutanol is used as a building block in organic synthesis. Its unique structural properties make it valuable for the synthesis of complex molecules and pharmaceuticals .
Biology: In biological research, this compound is used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and proteins are of particular interest .
Medicine: Its stability and bioavailability make it a promising candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties enable its use in the synthesis of advanced materials and polymers .
Mecanismo De Acción
The mechanism of action of trans-3-Fluorocyclobutanol involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards specific targets. The hydroxyl group can form hydrogen bonds with active sites, influencing the compound’s biological activity. The pathways involved include enzyme inhibition and receptor modulation, which contribute to its effects in biological systems .
Comparación Con Compuestos Similares
Cyclobutanol: Lacks the fluorine atom, resulting in different chemical and biological properties.
trans-3-Chlorocyclobutanol: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
trans-3-Bromocyclobutanol:
Uniqueness: trans-3-Fluorocyclobutanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity, making it valuable for various applications in research and industry .
Propiedades
IUPAC Name |
3-fluorocyclobutan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7FO/c5-3-1-4(6)2-3/h3-4,6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESEWCACAKURA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30708007 |
Source


|
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262278-60-3 |
Source


|
| Record name | 3-Fluorocyclobutan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30708007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
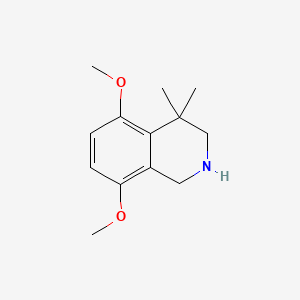
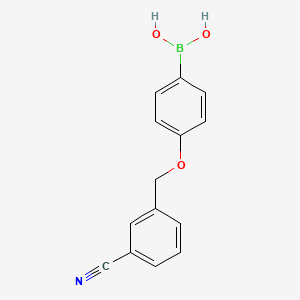
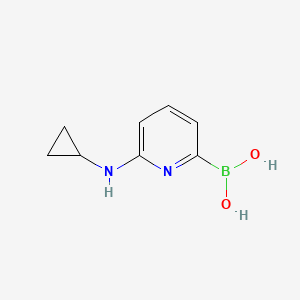
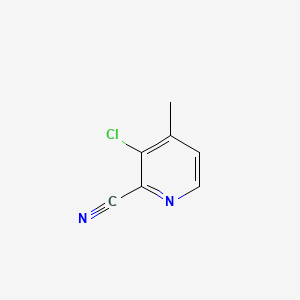
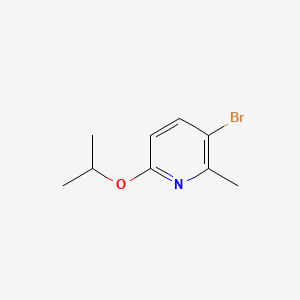
![5-Bromo-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B578162.png)
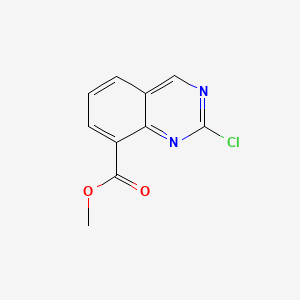
![2-Iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B578166.png)
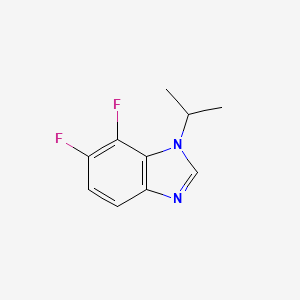
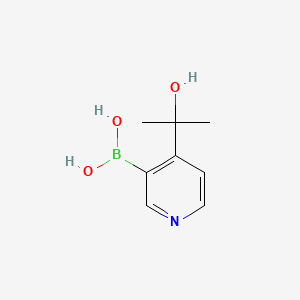
![6-Chloroimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B578171.png)
